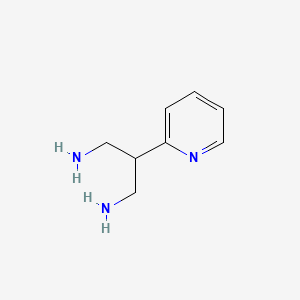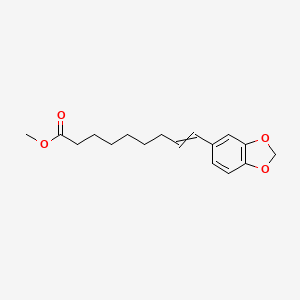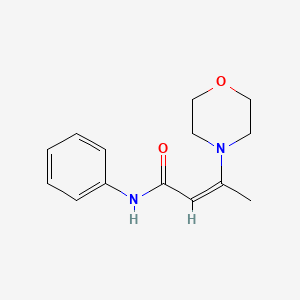![molecular formula C17H10ClNO2 B14453074 6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one CAS No. 73397-10-1](/img/structure/B14453074.png)
6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one typically involves the condensation of o-aminophenol with chlorinated aromatic compounds under specific conditions. One common method includes the reaction of 6-chloro-5H-benzo[a]phenoxazin-5-one with methylating agents to introduce the methyl group at the 9th position . The reaction conditions often involve the use of catalysts such as palladium and bases like potassium phosphate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves stringent control of temperature, pressure, and reaction time to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-5H-benzo[a]phenoxazin-5-one: Lacks the methyl group at the 9th position.
6-Chloro-9-nitro-5H-benzo[a]phenoxazin-5-one: Contains a nitro group instead of a methyl group.
6-Chloro-10-methyl-5H-benzo[a]phenoxazin-5-one: Has a methyl group at the 10th position instead of the 9th.
Uniqueness
6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 9th position enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
73397-10-1 |
|---|---|
Molekularformel |
C17H10ClNO2 |
Molekulargewicht |
295.7 g/mol |
IUPAC-Name |
6-chloro-9-methylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C17H10ClNO2/c1-9-6-7-12-13(8-9)21-17-14(18)16(20)11-5-3-2-4-10(11)15(17)19-12/h2-8H,1H3 |
InChI-Schlüssel |
PWVTUHAIFLLONT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C(=C3O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


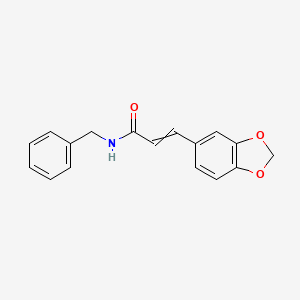
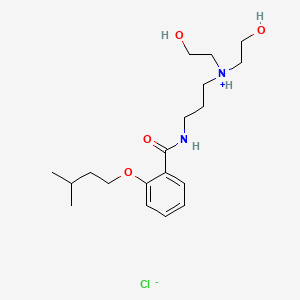

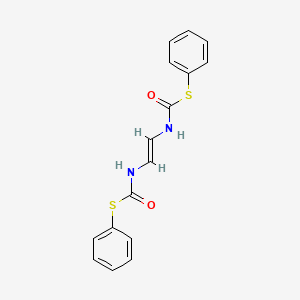
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)


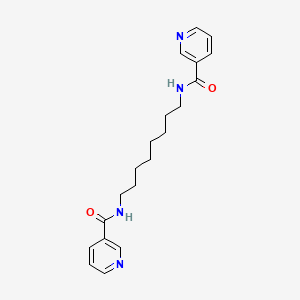
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
